molecular formula C16H18N4OS B6964383 N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B6964383
M. Wt: 314.4 g/mol
InChI Key: QUQAKBJDZXBGTK-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones.

    Coupling Reaction: Finally, the benzimidazole and thiazole moieties are coupled using a carboxylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is studied for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistances.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and thiazole rings can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, an antiretroviral medication.

Uniqueness

N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to its combined benzimidazole-thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(1-ethyl-5-methylbenzimidazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-5-20-13-7-6-9(2)8-12(13)18-16(20)19-15(21)14-10(3)22-11(4)17-14/h6-8H,5H2,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQAKBJDZXBGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)N=C1NC(=O)C3=C(SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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